

# Tapotoclax arrhythmias QTc prolongation

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Tapotoclax

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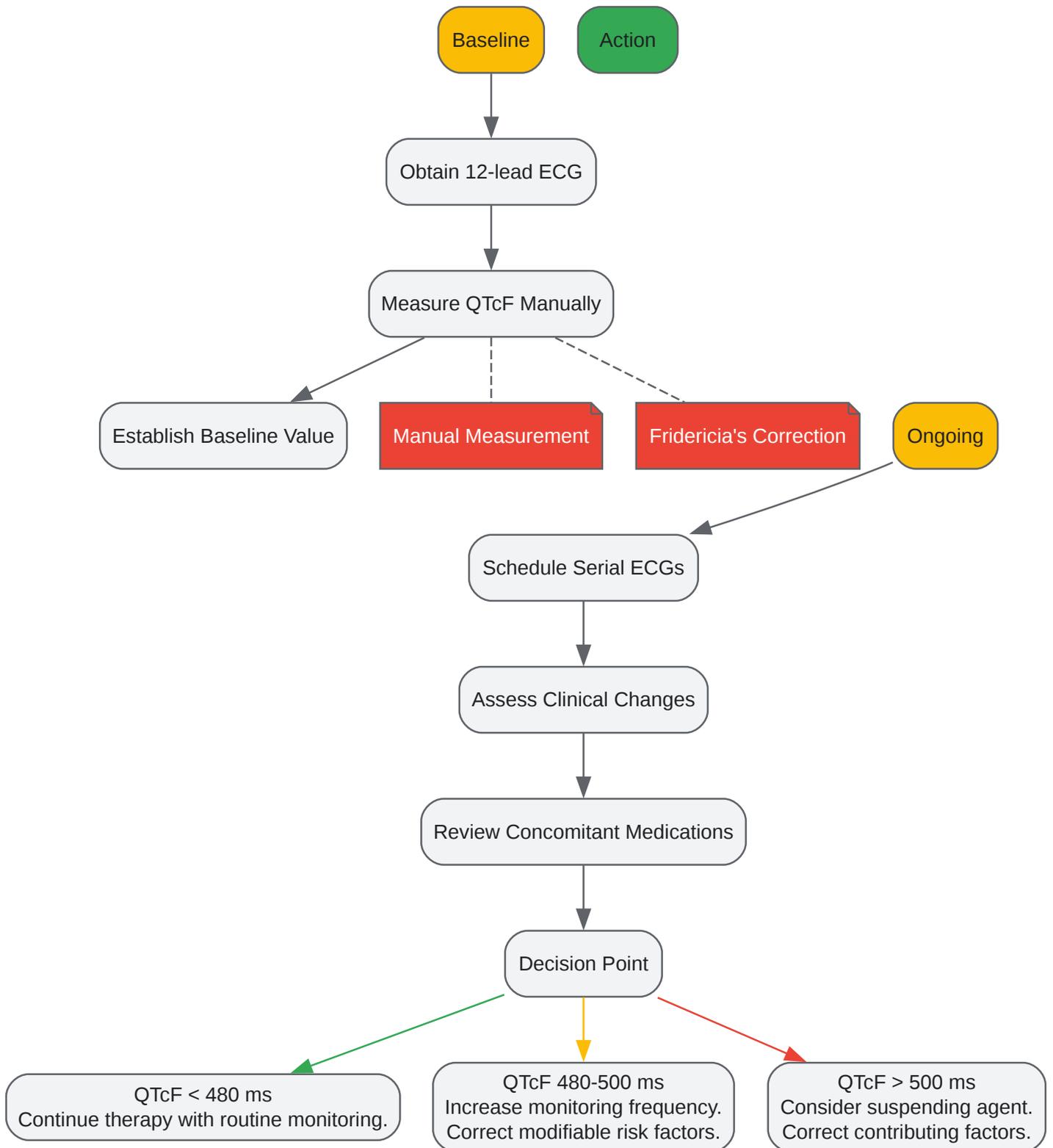
## Cardiac Safety Profile of Tapotoclax

The following table summarizes the key cardiac-related findings from a phase I study of **Tapotoclax** in patients with myelodysplastic syndromes (MDS) [1] [2] [3].

Safety Parameter	Findings from Clinical Studies
Overall Cardiac Safety	Manageable toxicity profile; no dose-limiting toxicities (DLTs) were reported [1] [2].
QTc Prolongation	One patient had QTc prolongation, but this was also present prior to Tapotoclax exposure and was therefore not considered treatment-related [1].
Other Arrhythmias	One patient developed arrhythmias (premature atrial and ventricular contractions) that were <b>possibly related</b> to Tapotoclax. These resolved without needing dose interruptions or reductions [1] [2].
Cardiac Enzyme Elevation	No clinically significant elevations in troponin (a cardiac enzyme) were observed [2].

## Experimental Protocol for Cardiac Rhythm Monitoring

For researchers designing studies involving MCL-1 inhibitors like **Tapotoclax**, implementing a robust protocol for cardiac monitoring is essential. The following workflow and detailed methodology are based on current cardiology and cardio-oncology guidelines [4] [5].



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## Detailed Methodology for QTc Assessment

- Manual Measurement is Key
  - **Gold Standard:** Rely on manual measurement of the QT interval instead of automated device readings, which can be false reassuring [4].
  - **Technique:** Use a clear ruler on the ECG printout. Measure from the start of the QRS complex to the end of the T wave in multiple leads (II and V5/V6 are preferred). The longest measurable QT interval across leads should be used, not an average [4] [5].
  - **Handling Ambiguity:** For difficult-to-read T-wave endings or when U waves are prominent, use the **tangent method**. Draw a tangent along the steepest downslope of the T wave; the QT interval ends where this tangent intersects the isoelectric baseline [4] [5].
- Apply Fridericia's Correction (QTcF)
  - **Formula:**  $QTcF = QT / \sqrt[3]{RR}$  [5].
  - **Rationale:** The historically popular Bazett's formula (QTcB) over-corrects at high heart rates and under-corrects at low heart rates. Fridericia's formula provides a more stable and accurate heart rate correction, making it the preferred method in modern oncology trials and practice [4] [5].
- Establish a Monitoring Schedule
  - **Baseline:** A pre-treatment ECG is essential to establish the patient's native QTc and anchor all future decisions [4] [5].
  - **Follow-up:** Perform subsequent ECGs with any meaningful clinical change, such as dose escalation, introduction of other QTc-prolonging drugs, electrolyte disturbances, or new cardiac symptoms [4]. Adhere to drug-specific monitoring schedules from trial protocols.
- Review Concomitant Medications
  - Many common drugs, including antiemetics, antibiotics, and psychiatric medications, can prolong the QTc. Using resources like [www.crediblemeds.org](http://www.crediblemeds.org), review all concomitant medications to identify and manage cumulative risk [6].

## Frequently Asked Questions (FAQs)

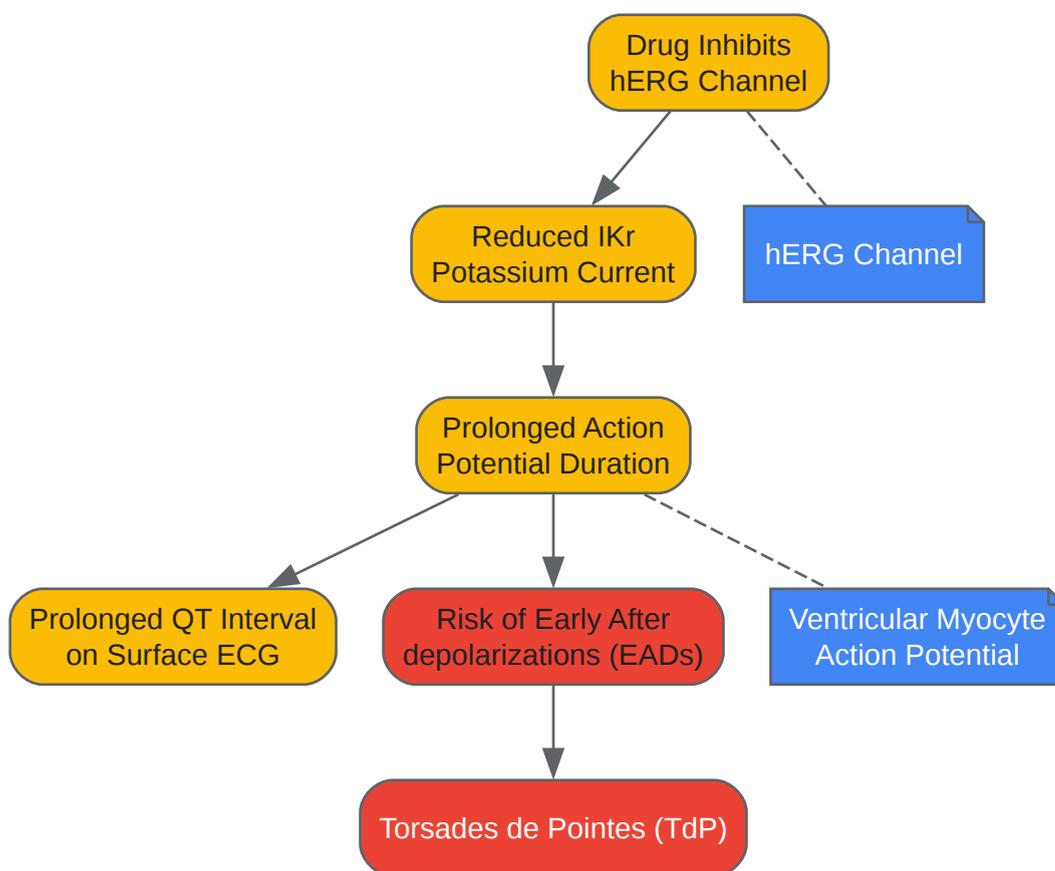
- **Did the Phase I trial for Tapotoclax report any significant QTc prolongation?** No. The phase I study specifically reported that one patient had QTc prolongation, but it was identical to their pre-

treatment baseline, indicating it was not caused by **Tapotoclax**. No other significant drug-induced QTc effects were observed [1] [2].

- **What is the risk of Torsades de Pointes (TdP) with Tapotoclax?** Based on the available clinical data, the risk appears to be very low. The study reported no clinically significant cardiac adverse events, and no cases of TdP occurred [1] [3]. The overall cardiac safety profile was deemed manageable.
- **How should I manage a research subject who develops QTc prolongation while on an MCL-1 inhibitor?**
  - **Confirm the finding:** Re-measure the QTcF manually and repeat the ECG to verify [4].
  - **Assess context:** Review the subject's baseline ECG, current medications, and electrolyte levels (especially potassium, calcium, and magnesium) [4] [5].
  - **Act on thresholds:** While protocol-specific guidelines must be followed, general management principles can be referenced from the diagram above, which include increasing monitoring frequency for QTcF between 480-500 ms and considering treatment suspension for sustained QTcF over 500 ms [4].
- **Are there any other cardiac effects besides QTc prolongation that I should monitor for?** Yes. While the focus is often on QTc, the phase I trial also reported one case of arrhythmias (premature atrial and ventricular contractions) that was possibly related to **Tapotoclax**. It resolved spontaneously. Monitor for any new-onset palpitations or irregular heart rhythms [1] [2].

## Mechanism of Drug-Induced QTc Prolongation

Understanding the underlying biology is crucial for comprehensive risk assessment. The following diagram illustrates the primary mechanism by which most drugs cause QTc prolongation [5].



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To cite this document: Smolecule. [Tapotoclax arrhythmias QTc prolongation]. Smolecule, [2026].

[Online PDF]. Available at: [https://www.smolecule.com/products/b518405#tapotoclax-arrhythmias-qt-c-prolongation]

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